molecular formula C24H23N5O3S B2434515 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide CAS No. 2034454-89-0

2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide

Cat. No.: B2434515
CAS No.: 2034454-89-0
M. Wt: 461.54
InChI Key: NMXYERAJSYPPOD-UHFFFAOYSA-N
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Description

2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Properties

IUPAC Name

2-[5-amino-3-anilino-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-17-12-14-20(15-13-17)33(31,32)22-23(25)29(16-21(30)26-18-8-4-2-5-9-18)28-24(22)27-19-10-6-3-7-11-19/h2-15H,16,25H2,1H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXYERAJSYPPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of Amino and Phenylamino Groups: The amino and phenylamino groups are introduced through nucleophilic substitution reactions. This step often requires the use of reagents such as aniline derivatives and amines.

    Tosylation: The tosyl group is introduced by reacting the intermediate compound with tosyl chloride in the presence of a base such as pyridine.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, alkoxides; often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex organic molecules and heterocycles. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

In biological studies, 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide is utilized to investigate enzyme inhibition and protein interactions. It has shown potential in binding to specific biological targets, which may lead to therapeutic applications. For example, its ability to inhibit certain kinases suggests a role in modulating signal transduction pathways involved in cell proliferation and survival.

Industry

The compound is also applied in developing dyes and pigments due to its chemical properties. Its stability and solubility make it suitable for various industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the potential anticancer activities of pyrazole derivatives, including this compound. Research indicates that modifications to the pyrazole structure can lead to enhanced biological activity against various cancer cell lines. For example, derivatives exhibiting significant cytotoxic effects have been tested against human cancer models, demonstrating promising results in apoptosis induction and growth inhibition.

Example Study:
A study evaluating related pyrazole compounds indicated that they could effectively inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(phenylamino)-1H-pyrazole: Lacks the tosyl and acetyl groups, resulting in different chemical properties and reactivity.

    2-(5-amino-3-(phenylamino)-1H-pyrazol-4-yl)-N-phenylacetamide: Similar structure but without the tosyl group, affecting its solubility and biological activity.

    N-Phenyl-2-(5-amino-3-(phenylamino)-1H-pyrazol-4-yl)acetamide: Similar structure but with different substituents, leading to variations in its chemical behavior and applications.

Uniqueness

The presence of the tosyl group in 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide imparts unique chemical properties, such as increased stability and solubility in organic solvents. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

The compound 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide (CAS Number: 2034454-89-0) is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, particularly focusing on its therapeutic implications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N5O3SC_{24}H_{23}N_{5}O_{3}S, with a molecular weight of 461.5 g/mol. The structure features a pyrazole ring substituted with an amino group, a tosyl group, and an acetamide moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC24H23N5O3S
Molecular Weight461.5 g/mol
CAS Number2034454-89-0

Synthesis

The synthesis of pyrazole derivatives typically involves the condensation of hydrazones with appropriate carbonyl compounds. For this specific compound, the synthetic route may include the reaction of phenylhydrazine with tosylated carbonyl compounds, followed by acylation to introduce the acetamide functionality.

Anticancer Activity

Research indicates that compounds containing pyrazole scaffolds exhibit significant anticancer properties. A study highlighted that similar pyrazole derivatives could inhibit c-Met protein kinase, which is implicated in various cancers such as non-small cell lung cancer (NSCLC) and renal cell carcinoma . The inhibition of c-Met leads to reduced tumor growth and metastasis.

The proposed mechanism involves the binding of the compound to the ATP-binding site of c-Met, preventing its phosphorylation and subsequent activation. This results in the inhibition of downstream signaling pathways responsible for cell proliferation and survival.

Other Biological Activities

Apart from anticancer effects, pyrazole derivatives have shown promise in:

  • Anti-inflammatory Activity : Compounds similar to this pyrazole have been reported to exhibit anti-inflammatory effects by modulating cytokine release .
  • Antiviral Properties : Some studies suggest that pyrazole derivatives can inhibit viral replication through interference with viral enzymes or host cellular mechanisms .

Case Studies

  • Inhibition of c-Met : A study demonstrated that a related pyrazole derivative showed IC50 values in the low nanomolar range against c-Met, indicating potent inhibitory activity .
  • Anti-inflammatory Effects : Research involving animal models revealed that treatment with pyrazole derivatives resulted in significant reductions in inflammatory markers, suggesting therapeutic potential for conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide and its intermediates?

  • Methodology : A common approach involves multi-step reactions. For example, 2-azido-N-phenylacetamide (a key intermediate) can be synthesized by refluxing 2-chloro-N-phenylacetamide with sodium azide in a toluene:water (8:2) solvent system for 5–7 hours . Subsequent cycloaddition or substitution reactions, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), may be employed to introduce the pyrazole and tosyl groups. Click chemistry methods using sodium ascorbate and copper sulfate as catalysts are effective for regioselective triazole formation .
  • Key Conditions :

StepReagents/ConditionsTimeYield
Intermediate synthesisNaN₃, toluene:H₂O (8:2), reflux5–7 h~70–85%
CycloadditionCuSO₄·5H₂O, sodium ascorbate, RT12–24 h~60–90%

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Analytical Techniques :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., tosyl group at C4 of pyrazole) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹ for the acetamide and phenylamino groups) .
  • LC-MS/Elemental Analysis : Validates molecular weight (±2 Da) and C/H/N/S composition .
    • Purity Assessment : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) or similar solvent systems is used to monitor reaction progress .

Q. What are the common intermediates in synthesizing this compound?

  • Critical Intermediates :

  • 2-Azido-N-phenylacetamide : Prepared via nucleophilic substitution of 2-chloro-N-phenylacetamide with NaN₃ .
  • 5-Amino-3-(phenylamino)-4-tosyl-1H-pyrazole : Synthesized by tosylation of pyrazole precursors under basic conditions .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Approach :

  • PASS Program : Predicts potential biological targets (e.g., kinase inhibition or antimicrobial activity) based on structural similarity to known bioactive molecules .
  • Molecular Docking : Evaluates binding affinity to enzymes like COX-2 or EGFR using AutoDock Vina. For example, docking studies may reveal hydrogen bonding between the acetamide group and active-site residues .
    • Validation : Correlate computational predictions with in vitro assays (e.g., antiproliferative activity via MTT assays ).

Q. What strategies optimize regioselectivity in pyrazole functionalization?

  • Regioselective Tosylation : Use bulky bases (e.g., DBU) to direct tosyl groups to the less sterically hindered C4 position of pyrazole .
  • Click Chemistry : CuAAC ensures 1,4-regioselectivity in triazole formation, avoiding 1,5-isomer byproducts .

Q. How do solvent and catalyst choices impact reaction efficiency?

  • Case Study :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for tosylation .
  • Catalyst : Zeolite (Y-H) in pyridine improves cyclocondensation yields by 15–20% compared to acid catalysts .
    • Data Contradictions : While toluene:water mixtures are standard for azide synthesis , DMSO may accelerate unwanted side reactions (e.g., oxidation) at high temperatures.

Q. What mechanisms explain contradictory bioactivity results in similar analogs?

  • Example : A 2023 study found that analogs with electron-withdrawing groups (e.g., -NO₂) on the phenyl ring showed higher cytotoxicity (IC₅₀ = 2.1 µM) than electron-donating groups (IC₅₀ = 18.7 µM) in MCF-7 cells . Contradictions may arise from differences in cell permeability or off-target interactions.
  • Resolution : Perform comparative SAR studies using isosteric replacements (e.g., replacing -OCH₃ with -CF₃) to isolate electronic effects .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the phenylamino group in modulating solubility and target binding.
  • In Vivo Testing : Assess pharmacokinetics in rodent models to validate computational ADMET predictions .
  • Crystallography : Obtain X-ray structures of the compound bound to enzymes to refine docking models .

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